

Application Notes and Protocols for Live Cell Imaging with ERthermAC Dye

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Compound of Interest		
Compound Name:	ERthermAC	
Cat. No.:	B1192751	Get Quote

Introduction

ERthermAC is a fluorescent probe designed for the real-time monitoring of temperature fluctuations within the endoplasmic reticulum (ER) of living cells. This BODIPY-based dye exhibits high specificity for the ER and displays a temperature-dependent fluorescence intensity, making it a valuable tool for studying cellular thermogenesis. As the temperature of the ER increases, the fluorescence intensity of ERthermAC decreases.[1][2] This property allows for the qualitative and quantitative assessment of heat production in response to various stimuli. ERthermAC is characterized by its excellent cell permeability, low cytotoxicity, and high photostability, rendering it suitable for prolonged live-cell imaging experiments.[3][4] These application notes provide a comprehensive protocol for the use of ERthermAC at a concentration of 250 nM for live cell imaging applications in research, drug discovery, and diagnostics.

Quantitative Data Summary

The following table summarizes the key optical and physical properties of the **ERthermAC** dye.

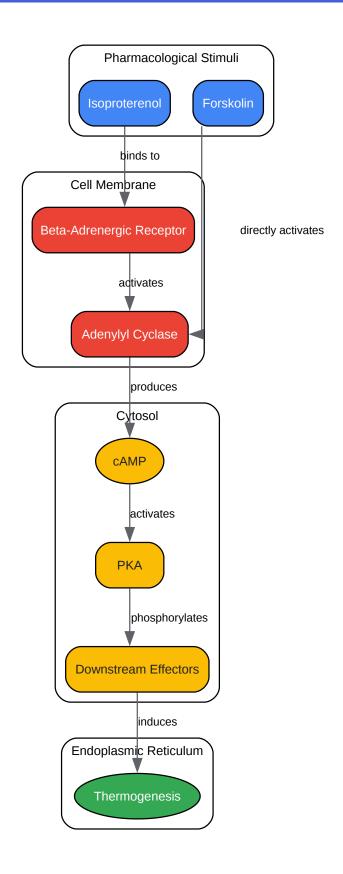


Property	Value	Reference
Excitation Maximum	565 nm	[3][5]
Emission Maximum	590 nm	[3][5]
Recommended Working Concentration	250 nM	[1]
Temperature Sensitivity	-1.07%/°C (18.1°C to 35.0°C)	[2]
-4.76%/°C (35.7°C to 42.8°C)	[2]	
Localization	Endoplasmic Reticulum	[2][6]

Signaling Pathways

ERthermAC is frequently utilized to monitor thermogenesis induced by various pharmacological agents. Two commonly used inducers are isoproterenol and forskolin, which both act to increase intracellular cyclic adenosine monophosphate (cAMP) levels, albeit through different mechanisms. The subsequent activation of Protein Kinase A (PKA) initiates a signaling cascade that culminates in increased cellular metabolism and heat production.





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Figure 1: Signaling pathway for isoproterenol and forskolin-induced thermogenesis.



Experimental Protocols

This section provides a detailed protocol for staining live cells with 250 nM **ERthermAC** and subsequent imaging to monitor changes in ER temperature.

Materials

- ERthermAC dye
- Dimethyl sulfoxide (DMSO), anhydrous
- Live cell imaging medium (e.g., phenol red-free DMEM)
- Phosphate-buffered saline (PBS)
- Cells of interest
- Black, clear-bottom imaging plates or dishes
- Fluorescence microscope with appropriate filter sets (e.g., TRITC or similar) and environmental chamber

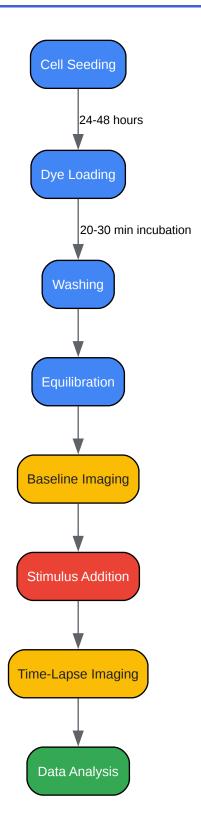
Reagent Preparation

- ERthermAC Stock Solution (1 mM): Prepare a 1 mM stock solution of ERthermAC in anhydrous DMSO.
- ERthermAC Working Solution (250 nM): On the day of the experiment, dilute the 1 mM
 ERthermAC stock solution to a final working concentration of 250 nM in pre-warmed, serumfree live cell imaging medium.

Experimental Workflow

The following diagram outlines the general workflow for a live cell imaging experiment using **ERthermAC**.





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Figure 2: General experimental workflow for ERthermAC live cell imaging.



Detailed Staining Protocol for Adherent Cells

- Cell Seeding: Seed cells on a black, clear-bottom imaging plate or dish at an appropriate density to achieve 70-80% confluency on the day of the experiment. Allow the cells to adhere and grow for 24-48 hours in a 37°C, 5% CO₂ incubator.
- Dye Loading:
 - Aspirate the culture medium from the cells.
 - Wash the cells once with pre-warmed PBS.
 - Add the 250 nM ERthermAC working solution to the cells, ensuring the entire surface is covered.
 - Incubate the cells for 20-30 minutes at 37°C and 5% CO₂.[1]
- Washing:
 - Aspirate the ERthermAC working solution.
 - Wash the cells twice with pre-warmed, phenol red-free imaging medium.
- Imaging:
 - Add fresh, pre-warmed, phenol red-free imaging medium to the cells.
 - Place the imaging plate or dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂.
 - Allow the cells to equilibrate for at least 10 minutes before imaging.
 - Acquire baseline fluorescence images.
 - Add the desired stimulus (e.g., isoproterenol, forskolin) and immediately begin time-lapse imaging.
 - Capture images at regular intervals for the desired duration of the experiment.



Data Analysis

The change in ER temperature is inversely proportional to the fluorescence intensity of **ERthermAC**. Data analysis typically involves quantifying the mean fluorescence intensity of individual cells or regions of interest over time. A decrease in fluorescence intensity indicates an increase in temperature. The relative change in fluorescence can be calculated and plotted to visualize the thermogenic response.

Troubleshooting

Issue	Possible Cause	Solution
Low fluorescence signal	Insufficient dye loading	Increase incubation time up to 45 minutes.
Low dye concentration	Ensure the final working concentration is 250 nM.	
High background fluorescence	Incomplete washing	Wash cells an additional time with imaging medium.
Phenol red in the medium	Use phenol red-free imaging medium.	
Phototoxicity or photobleaching	Excessive light exposure	Reduce the excitation light intensity and/or exposure time. Increase the interval between image acquisitions.
No change in fluorescence after stimulus	Cells are not responsive	Use a positive control known to induce thermogenesis in your cell type (e.g., FCCP).
Insufficient stimulus concentration	Optimize the concentration of the stimulus.	

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